molecular formula C9H16O2 B054311 2-(2,3-Dimethylbut-3-en-2-yl)-1,3-dioxolane CAS No. 121389-16-0

2-(2,3-Dimethylbut-3-en-2-yl)-1,3-dioxolane

Cat. No. B054311
M. Wt: 156.22 g/mol
InChI Key: DDMXEXXSTUSONV-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylbut-3-en-2-yl)-1,3-dioxolane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMDO and is a cyclic peroxide that is used as a powerful oxidizing agent in organic synthesis. The unique structure of DMDO makes it an attractive candidate for various chemical reactions, and its ability to generate high-energy intermediates makes it an important tool in the field of organic chemistry.

Mechanism Of Action

The mechanism of action of DMDO involves the generation of high-energy intermediates that can react with various organic compounds. DMDO is a powerful oxidizing agent, and it can oxidize various functional groups, including alcohols, alkenes, and ethers. The reaction proceeds through a radical mechanism, and the resulting product is a cyclic peroxide that can be easily isolated.

Biochemical And Physiological Effects

DMDO has been shown to have various biochemical and physiological effects. It has been shown to be toxic to various cell lines, including cancer cells, and it has been proposed as a potential antitumor agent. DMDO has also been shown to have antimicrobial properties, and it has been used as a disinfectant in various applications. Additionally, DMDO has been shown to have neurotoxic effects, and it should be handled with care in laboratory settings.

Advantages And Limitations For Lab Experiments

The advantages of using DMDO in laboratory experiments include its high reactivity and its ability to generate high-energy intermediates. DMDO is a powerful oxidizing agent, and it can be used in various chemical reactions to generate complex organic compounds. The limitations of using DMDO in laboratory experiments include its toxicity and its potential for explosive decomposition. DMDO should be handled with care, and appropriate safety measures should be taken when working with this compound.

Future Directions

There are various future directions for the research on DMDO. One potential direction is the development of new synthetic methodologies using DMDO as an oxidizing agent. Another potential direction is the exploration of DMDO as a potential antitumor agent. Additionally, the use of DMDO in the field of polymer chemistry and materials science could lead to the development of new materials with unique properties. Overall, the unique properties of DMDO make it an attractive candidate for various scientific research applications, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of DMDO involves the reaction of 2,3-dimethyl-2-butene with hydrogen peroxide in the presence of a catalyst. The reaction proceeds through a radical mechanism, and the resulting product is a cyclic peroxide with a dioxolane ring. The synthesis of DMDO is a relatively simple process, and it can be easily scaled up for industrial applications.

Scientific Research Applications

DMDO has been widely used in various scientific research applications due to its unique properties. It has been used as an oxidizing agent in the synthesis of various organic compounds, including alcohols, ketones, and acids. DMDO has also been used in the field of polymer chemistry, where it has been used as a crosslinking agent for various polymers. Additionally, DMDO has been used in the field of medicinal chemistry, where it has been used as a potential antitumor agent.

properties

CAS RN

121389-16-0

Product Name

2-(2,3-Dimethylbut-3-en-2-yl)-1,3-dioxolane

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-(2,3-dimethylbut-3-en-2-yl)-1,3-dioxolane

InChI

InChI=1S/C9H16O2/c1-7(2)9(3,4)8-10-5-6-11-8/h8H,1,5-6H2,2-4H3

InChI Key

DDMXEXXSTUSONV-UHFFFAOYSA-N

SMILES

CC(=C)C(C)(C)C1OCCO1

Canonical SMILES

CC(=C)C(C)(C)C1OCCO1

synonyms

1,3-Dioxolane, 2-(1,1,2-trimethyl-2-propenyl)- (9CI)

Origin of Product

United States

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